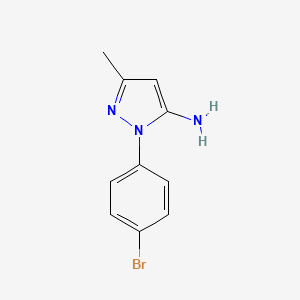

1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine

説明

1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₁₀BrN₃, MW 252.11) is a pyrazole derivative featuring a bromophenyl group at position 1 and a methyl group at position 3. Its synthesis, as described in , involves a Paal-Knorr reaction between acetonylacetone and the target compound under mild, eco-friendly conditions using citric acid as a biodegradable catalyst . The compound has been characterized via X-ray crystallography, revealing weak C-H···π interactions in its crystal lattice, which influence its packing and stability .

特性

IUPAC Name |

2-(4-bromophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJCTMOVFLIPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism

4-Bromophenylhydrazine reacts with β-keto amides (e.g., acetoacetamide) in acidic or neutral conditions. The hydrazine attacks the β-keto carbonyl group, followed by cyclization and dehydration to yield the pyrazole ring. The amide group at the β-position ensures the introduction of the primary amine at position 5.

Example Procedure

Advantages and Limitations

- Advantages : Single-step synthesis, high atom economy, and minimal byproducts.

- Limitations : Requires high-purity β-keto amides, which may necessitate additional synthesis steps.

Pyrazolone Intermediate Route

This two-step method involves initial formation of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one (pyrazolone) followed by conversion of the ketone to an amine.

Step 1: Pyrazolone Synthesis

4-Bromophenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazolone intermediate.

Reaction Conditions

Step 2: Ketone-to-Amine Conversion

The pyrazolone undergoes oximation and reduction:

- Oximation : Treatment with hydroxylamine hydrochloride in ethanol/water forms the oxime.

- Reduction : Hydrogenation (H₂/Pd-C) or chemical reduction (Zn/HCl) converts the oxime to the primary amine.

Optimization Data

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Oximation | NH₂OH·HCl, NaOAc | 60°C, 4 hr | 90 |

| Reduction | H₂ (1 atm), Pd/C (10%) | RT, 12 hr | 75 |

Microwave-Assisted and Green Synthesis

Modern techniques such as microwave irradiation and solvent-free conditions enhance reaction efficiency and sustainability.

Microwave-Enhanced Cyclocondensation

A mixture of 4-bromophenylhydrazine and acetoacetamide in ethanol undergoes microwave irradiation (300 W, 100°C) for 20 minutes, achieving 85% yield with reduced side reactions.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-bromophenylhydrazine with β-keto amides in the presence of silica gel as a catalyst yields the product in 80% yield within 30 minutes, eliminating solvent waste.

Comparative Analysis of Synthetic Routes

| Method | Steps | Time (hr) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | 1 | 8 | 75 | 95 | High |

| Pyrazolone Route | 2 | 16 | 65 | 90 | Moderate |

| Microwave-Assisted | 1 | 0.3 | 85 | 98 | High |

| Mechanochemical | 1 | 0.5 | 80 | 97 | High |

化学反応の分析

Types of Reactions

1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce corresponding oxides or reduced amines.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory conditions and pain relief. Pyrazole derivatives have been shown to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Recent studies highlight the effectiveness of pyrazole compounds in drug discovery, emphasizing their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, revealing significant cytotoxic effects and highlighting its potential as a lead compound for further development in anticancer therapies .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is employed in the formulation of pesticides and herbicides. Its efficacy in enhancing crop yield while protecting against pests makes it a valuable component in agrochemical products. Research indicates that pyrazole derivatives can improve the effectiveness of existing agricultural chemicals by modifying their action mechanisms and enhancing their stability under environmental conditions .

Case Study: Pesticide Development

A recent investigation into the use of pyrazole derivatives for pesticide formulation showcased the compound's ability to enhance pest resistance while minimizing toxicity to non-target organisms. The study revealed that formulations containing this compound exhibited improved pest control efficiency compared to traditional pesticides .

Material Science

Development of Novel Materials

The unique structural properties of this compound enable its application in material science. Researchers are exploring its potential for creating materials with enhanced thermal stability and chemical resistance. These properties are beneficial for applications in coatings, polymers, and other advanced materials .

Case Study: Coating Applications

Research focusing on the incorporation of pyrazole compounds into polymer matrices demonstrated significant improvements in thermal stability and mechanical properties. The study concluded that this compound could serve as a key additive in developing high-performance coatings for industrial applications .

Biochemical Research

Tool for Enzyme Studies

In biochemical research, this compound acts as a valuable tool for studying enzyme interactions and biological pathways. Its ability to modulate enzyme activity makes it crucial for drug discovery processes aimed at identifying new therapeutic targets .

Case Study: Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition properties of pyrazole derivatives revealed that this compound effectively inhibits specific enzymes involved in disease pathways. The findings suggest its potential utility in developing novel therapeutic agents targeting these enzymes .

作用機序

The mechanism of action of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, it may inhibit certain kinases or interact with DNA to exert its effects.

類似化合物との比較

Table 1: Structural Comparison of 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine and Analogs

Physicochemical and Thermal Properties

- Thermal Stability : The target compound is stable up to 200°C, as shown by thermogravimetric analysis (TGA) . In contrast, the tert-butyl-substituted analog (4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine) exhibits higher thermal stability due to steric protection from the bulky tert-butyl group .

- Solubility : The methoxy-substituted analog (C₁₆H₁₄BrN₃O) has increased water solubility compared to the target compound, attributed to the polar methoxy group .

生物活性

1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine, also known as 4-bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, particularly its potential as an antimicrobial and anticancer agent.

The compound's molecular formula is C10H9Br2N3, with a molecular weight of 331.01 g/mol. Its structural characteristics include two bromine atoms and a pyrazole ring, which contribute to its reactivity and binding capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C10H9Br2N3 |

| Molecular Weight | 331.01 g/mol |

| IUPAC Name | 4-bromo-2-(4-bromophenyl)-5-methylpyrazol-3-amine |

| InChI Key | HAVNJFUMEIWCOI-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit the activity of enzymes involved in cell proliferation, which is particularly relevant in cancer therapy. The compound's dual bromine substitution enhances its potential for nucleophilic substitution reactions and coupling reactions, which are critical in drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been reported that derivatives containing the pyrazole structure exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays demonstrated that at concentrations as low as 2.5 μM, certain derivatives could induce apoptosis and enhance caspase-3 activity, indicating their effectiveness in triggering programmed cell death in cancer cells .

Case Study: Antitumor Activity

A study conducted on a series of pyrazole derivatives showed that compounds similar to this compound effectively inhibited microtubule assembly at concentrations around 20 μM. This microtubule destabilization is crucial for preventing cancer cell division and growth .

Antimicrobial Properties

In addition to anticancer properties, this compound has been investigated for its antimicrobial activities. The compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. Molecular docking studies indicated that it binds effectively to pantothenate synthetase, a key enzyme in bacterial metabolism .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate, followed by cyclization under acidic conditions. This method allows for the production of the compound in a laboratory setting with a focus on optimizing yield and purity for biological testing.

Q & A

Q. What are the common synthetic routes for 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence product yield?

The compound is typically synthesized via cyclization reactions of α,β-unsaturated ketones with hydrazine derivatives. For example, reacting 5-methyl-1-phenylpyrazole precursors with 4-bromophenyl aldehydes under reflux in polar solvents (e.g., ethanol or DMF) yields the pyrazole core. Subsequent nucleophilic substitution or condensation with amine sources introduces the amino group. Reaction conditions such as solvent polarity (e.g., DMSO vs. ethanol), temperature (80–120°C), and catalyst use (e.g., POCl₃ for cyclization) critically affect yield and purity. Side reactions, such as over-oxidation or incomplete cyclization, can be mitigated by optimizing stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine, C-Br stretch at ~600 cm⁻¹).

- NMR (¹H and ¹³C) : Confirms substituent positions; for example, aromatic protons near the bromine atom show deshielding (δ 7.4–7.6 ppm), while the methyl group resonates at δ 2.3–2.5 ppm.

- X-ray crystallography : Provides definitive structural confirmation. Single-crystal analysis resolves bond angles, torsion angles, and packing interactions, as demonstrated in studies of related pyrazoles .

Q. How is the compound’s purity assessed, and what are common contaminants?

Purity is evaluated via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane eluent). Common contaminants include unreacted aldehydes, hydrazine byproducts, and regioisomers. Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 268.04 for C₁₀H₁₀BrN₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Methodological solutions include:

- Reproducibility protocols : Standardize assay conditions (e.g., serum concentration, incubation time).

- Structural validation : Use X-ray crystallography to confirm the absence of regioisomers or polymorphs .

- Comparative SAR studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the methyl group) to isolate substituent effects on activity .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability.

- Formulation studies : Use liposomal encapsulation or PEGylation to improve solubility and half-life.

- Metabolic stability assays : Assess hepatic microsome clearance to identify metabolic hotspots (e.g., demethylation or bromine displacement) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrophobic interactions with the bromophenyl group and hydrogen bonding via the amine.

- MD simulations : Evaluate binding stability over time (50–100 ns trajectories) to identify key residues influencing affinity.

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data to guide synthetic optimization .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified enzymes.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.

- Cryo-EM/X-ray co-crystallography : Resolve inhibitor-enzyme complexes at atomic resolution to identify critical interactions (e.g., halogen bonding with Br) .

Methodological Best Practices

- Synthetic scale-up : Use flow chemistry for safer handling of reactive intermediates (e.g., hydrazines) and improved heat dissipation .

- Troubleshooting crystallization : Employ solvent vapor diffusion with DMSO/water mixtures to grow high-quality single crystals .

- Data contradiction analysis : Apply multivariate statistical tools (e.g., PCA) to disentangle assay variables contributing to activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。